molecular formula C17H21NO4 B2741545 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide CAS No. 1421532-38-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide

Cat. No.: B2741545
CAS No.: 1421532-38-8
M. Wt: 303.358
InChI Key: VAZNFEUCGFGZFU-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a cyclohex-3-enecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions to introduce the hydroxypropyl group and the cyclohex-3-enecarboxamide moiety. Key steps may include:

    Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the hydroxypropyl group: This step often involves a nucleophilic substitution reaction where the benzo[d][1,3]dioxole intermediate reacts with an epoxide or a halohydrin.

    Formation of the cyclohex-3-enecarboxamide: This can be accomplished through an amide coupling reaction, where the hydroxypropyl-benzo[d][1,3]dioxole intermediate reacts with a cyclohex-3-enecarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The cyclohex-3-enecarboxamide moiety can be reduced to form a cyclohexane derivative.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Introduction of substituents such as halogens or nitro groups on the benzo[d][1,3]dioxole ring.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)cyclohex-3-enecarboxamide
  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-methoxypropyl)cyclohex-3-enecarboxamide
  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-aminopropyl)cyclohex-3-enecarboxamide

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity compared to its analogs. This structural feature may also influence its biological activity and interaction with molecular targets .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-17(20,10-18-16(19)12-5-3-2-4-6-12)13-7-8-14-15(9-13)22-11-21-14/h2-3,7-9,12,20H,4-6,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZNFEUCGFGZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCC=CC1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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